Cefminox sodium
説明
Cefminox sodium is a second-generation β-lactam cephalosporin antibiotic . It is particularly effective against Gram-negative and anaerobic bacteria . It also acts as a dual agonist of the prostacyclin receptor (IP) and PPARγ, upregulating cAMP production and PTEN expression, and inhibiting Akt/mTOR signaling .
Synthesis Analysis
Cefminox is a semi-synthetic cephamycin . The synthesis of cefminox has been observed in cell-free extracts of Streptomyces . More details about its synthesis can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of Cefminox sodium is C16H21N7NaO7S3 . Its molecular structure and fragmentation patterns have been studied and are available in the referenced papers .Chemical Reactions Analysis
Impurities and isomers in Cefminox sodium have been separated and characterized by liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry . The fragmentation patterns and structural assignment of these impurities were studied .Physical And Chemical Properties Analysis
Cefminox sodium has a molecular weight of 541.56 . It is a cephalosporin derivative made by a semi-synthetic method . More details about its physical and chemical properties can be found in the referenced papers .科学的研究の応用
1. Pharmaceutical Analysis
- Field : Pharmaceutical Analysis
- Application : Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers .
- Method : A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium. The ESI ion trap multiple-stage tandem mass spectrometry was applied successfully to the direct investigation of impurities and isomers in Cefminox Sodium .
- Results : Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized .
2. Treatment of Pulmonary Arterial Hypertension (PAH)
- Field : Medical Research
- Application : Cefminox Sodium has been identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma, which are both potential targets for treatment of PAH .
- Method : Virtual screening of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database .
- Results : Cefminox Sodium was found to dramatically inhibit growth of PASMCs with no obvious cytotoxicity .
3. Antisolvent Crystallization
- Field : Chemical Engineering
- Application : Cefminox Sodium is used as a model drug for consecutive antisolvent crystallization .
- Method : The process uses a multistage mixed suspension mixed product removal (MSMPR) crystallizer .
- Results : The results of this application were not provided in the source .
4. In Vitro Synthesis
- Field : Biochemistry
- Application : Cefminox Sodium is synthesized in vitro by cell-free extracts of Streptomyces clavuligerus .
- Method : The synthesis uses α-ketoglutarate, L -ascorbic acid, FeSO 4, S -adenosyl- L -methionine, and 7α-demethoxycefminox as the substrates .
- Results : The results of this application were not provided in the source .
1. Pharmaceutical Analysis
- Field : Pharmaceutical Analysis
- Application : Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers .
- Method : A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium. The ESI ion trap multiple-stage tandem mass spectrometry was applied successfully to the direct investigation of impurities and isomers in Cefminox Sodium .
- Results : Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized .
2. Treatment of Pulmonary Arterial Hypertension (PAH)
- Field : Medical Research
- Application : Cefminox Sodium has been identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma, which are both potential targets for treatment of PAH .
- Method : Virtual screening of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database .
- Results : Cefminox Sodium was found to dramatically inhibit growth of PASMCs with no obvious cytotoxicity .
3. Antisolvent Crystallization
- Field : Chemical Engineering
- Application : Cefminox Sodium is used as a model drug for consecutive antisolvent crystallization .
- Method : The process uses a multistage mixed suspension mixed product removal (MSMPR) crystallizer .
- Results : The results of this application were not provided in the source .
4. In Vitro Synthesis
- Field : Biochemistry
- Application : Cefminox Sodium is synthesized in vitro by cell-free extracts of Streptomyces clavuligerus .
- Method : The synthesis uses α-ketoglutarate, L -ascorbic acid, FeSO 4, S -adenosyl- L -methionine, and 7α-demethoxycefminox as the substrates .
- Results : The results of this application were not provided in the source .
1. Pharmaceutical Analysis
- Field : Pharmaceutical Analysis
- Application : Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers .
- Method : A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium. The ESI ion trap multiple-stage tandem mass spectrometry had been applied successfully to the direct investigation of impurities and isomers in Cefminox Sodium .
- Results : Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized .
2. Treatment of Pulmonary Arterial Hypertension (PAH)
- Field : Medical Research
- Application : Cefminox Sodium has been identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma, which are both potential targets for treatment of PAH .
- Method : Virtual screening of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database .
- Results : Cefminox Sodium was found to dramatically inhibit growth of PASMCs with no obvious cytotoxicity .
3. Antisolvent Crystallization
- Field : Chemical Engineering
- Application : Cefminox Sodium is used as a model drug for consecutive antisolvent crystallization .
- Method : The process uses a multistage mixed suspension mixed product removal (MSMPR) crystallizer .
- Results : The results of this application were not provided in the source .
4. In Vitro Synthesis
- Field : Biochemistry
- Application : Cefminox Sodium is synthesized in vitro by cell-free extracts of Streptomyces clavuligerus .
- Method : The synthesis uses α-ketoglutarate, L -ascorbic acid, FeSO 4, S -adenosyl- L -methionine, and 7α-demethoxycefminox as the substrates .
- Results : The results of this application were not provided in the source .
将来の方向性
特性
IUPAC Name |
sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIDXLKJYJVQOE-YNJMIPHHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N7NaO7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefminox sodium | |
CAS RN |
75498-96-3, 92636-39-0 | |
Record name | Cefminox sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。